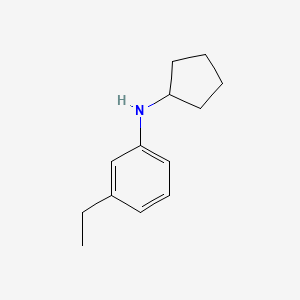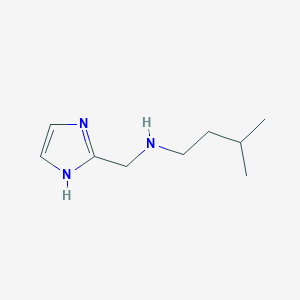![molecular formula C13H23NS B13275688 (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13275688.png)
(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C13H23NS and a molecular weight of 225.39 g/mol . This compound features a heptane chain attached to a thiophene ring via an ethylamine linkage. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine . The final step involves the alkylation of 2-thiopheneethylamine with heptan-3-yl halide under basic conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action for (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethylamine linkage may facilitate binding to biological targets, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler analog with similar chemical properties.
2-Thiopheneacetaldehyde: An intermediate in the synthesis of (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine.
2-Thiophenecarbaldehyde: Another intermediate used in the synthesis.
Uniqueness
This compound is unique due to its heptane chain, which may impart distinct physicochemical properties and biological activities compared to simpler thiophene derivatives .
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)heptan-3-amine |
InChI |
InChI=1S/C13H23NS/c1-3-5-7-12(4-2)14-10-9-13-8-6-11-15-13/h6,8,11-12,14H,3-5,7,9-10H2,1-2H3 |
InChI Key |
UKUWYKUTFYQOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)
![3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol](/img/structure/B13275618.png)




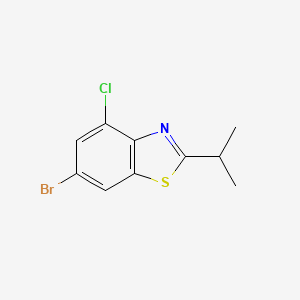
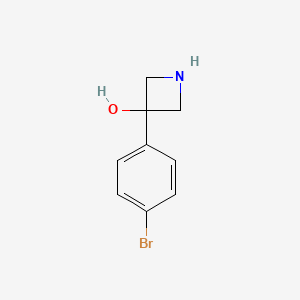
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13275665.png)
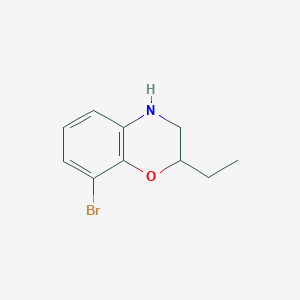
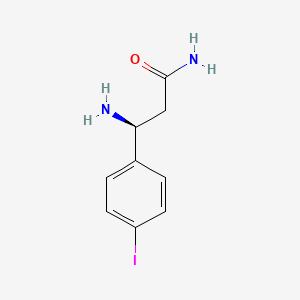
amine](/img/structure/B13275689.png)
